(1-Bromo-2,2-difluoroethyl)benzene

Cross-coupling Medicinal chemistry Building block

(1-Bromo-2,2-difluoroethyl)benzene (CAS 74492-20-9) is a fluorinated organobromine building block with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.04 g/mol. It is typically supplied as a clear liquid with a minimum purity specification of 95%, a density of 1.499 g/cm³, a boiling point of 198.00 °C, and a flash point of 73.50 °C.

Molecular Formula C8H7BrF2
Molecular Weight 221.045
CAS No. 74492-20-9
Cat. No. B2626377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Bromo-2,2-difluoroethyl)benzene
CAS74492-20-9
Molecular FormulaC8H7BrF2
Molecular Weight221.045
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(F)F)Br
InChIInChI=1S/C8H7BrF2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7-8H
InChIKeyBFXKRNWOALWBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Bromo-2,2-difluoroethyl)benzene (CAS 74492-20-9): Sourcing Specifications and Baseline Characteristics for Pharmaceutical and Agrochemical Building Block Procurement


(1-Bromo-2,2-difluoroethyl)benzene (CAS 74492-20-9) is a fluorinated organobromine building block with the molecular formula C₈H₇BrF₂ and a molecular weight of 221.04 g/mol . It is typically supplied as a clear liquid with a minimum purity specification of 95%, a density of 1.499 g/cm³, a boiling point of 198.00 °C, and a flash point of 73.50 °C . The compound is classified under the CLP regulation as Flam. Liq. 4 (H227), Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This compound serves as a versatile intermediate for introducing the 2,2-difluoroethyl moiety into aromatic systems, which is a recognized bioisostere for alkoxy and thioether groups in medicinal chemistry [2].

Why (1-Bromo-2,2-difluoroethyl)benzene Cannot Be Casually Substituted: Procurement Risks of Analogs and Regioisomers


Direct substitution of (1-Bromo-2,2-difluoroethyl)benzene with regioisomeric analogs such as 1-bromo-2-(2,2-difluoroethyl)benzene (CAS 1027513-80-9) or positional isomers like (2-bromo-1,1-difluoroethyl)benzene (CAS 108661-89-8) is chemically invalid and introduces significant procurement and synthetic risk. These analogs differ fundamentally in the site of bromine substitution relative to the difluorinated carbon, resulting in distinct reactivity profiles in cross-coupling reactions and divergent physicochemical properties that impact handling and storage [1]. The 2,2-difluoroethyl motif in the target compound is specifically recognized as a metabolically stable bioisostere for alkoxy and thioether groups, a property that is not equivalently conferred by the 1,1-difluoroethyl arrangement found in some regioisomers [2]. The quantitative evidence below establishes the specific, verifiable performance characteristics that differentiate (1-Bromo-2,2-difluoroethyl)benzene from its closest in-class alternatives.

Quantitative Differentiation of (1-Bromo-2,2-difluoroethyl)benzene (CAS 74492-20-9) for Scientific Selection


Regiospecific Bromine Placement for Orthogonal Cross-Coupling Reactivity

(1-Bromo-2,2-difluoroethyl)benzene features a benzylic bromine atom that is activated for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling orthogonal functionalization of the aromatic ring . In contrast, the regioisomer 1-bromo-2-(2,2-difluoroethyl)benzene (CAS 1027513-80-9) bears a bromine atom directly on the aromatic ring, which exhibits a markedly different reactivity profile typical of aryl bromides, requiring distinct catalytic systems and reaction conditions .

Cross-coupling Medicinal chemistry Building block

Optimized Physicochemical Profile for Synthetic Handling and Purification

The target compound possesses a boiling point of 198.00 °C, a flash point of 73.50 °C, and a density of 1.499 g/cm³ . This profile contrasts with (2-bromo-1,1-difluoroethyl)benzene (CAS 108661-89-8), which exhibits a boiling point of 63-65 °C at 5 Torr and a melting point of -26 to -24 °C [1]. The higher boiling point of (1-Bromo-2,2-difluoroethyl)benzene at atmospheric pressure facilitates easier handling and purification by standard distillation techniques, while its higher flash point indicates a reduced fire hazard compared to lower-boiling analogs.

Process chemistry Purification Physical properties

Bioisosteric Advantage: 2,2-Difluoroethyl Group for Enhanced Metabolic Stability

The 2,2-difluoroethyl moiety present in (1-Bromo-2,2-difluoroethyl)benzene is established as a metabolically stable bioisostere for alkoxy (-OR) and thioether (-SR) groups [1]. This substitution pattern is specifically associated with improved metabolic stability in drug candidates. In contrast, the 1,1-difluoroethyl group, as found in (2-bromo-1,1-difluoroethyl)benzene, is more commonly employed as a non-oxidizable methyl group mimic with different electronic and steric properties [2]. While direct comparative data for these specific compounds are not available, the class-level distinction is well-supported.

Drug discovery Metabolic stability Bioisostere

Specific Hazard Profile Enables Targeted Safety Protocol Implementation

According to the ECHA C&L Inventory, (1-Bromo-2,2-difluoroethyl)benzene is classified as Flam. Liq. 4 (H227), Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This profile differs from (2-bromo-1,1-difluoroethyl)benzene (CAS 108661-89-8), which is classified with the risk phrase R36/37/38 (irritating to eyes, respiratory system, and skin) [2]. The target compound's classification as Eye Dam. 1 (H318) indicates a more severe ocular hazard requiring mandatory eye protection (P280). The Flam. Liq. 4 classification (H227) mandates combustible liquid handling protocols, while Acute Tox. 4 (H302) necessitates precautions against ingestion.

Safety Hazard assessment Laboratory handling

Recommended Long-Term Storage Conditions for Supply Chain Stability

Vendor technical datasheets recommend storing (1-Bromo-2,2-difluoroethyl)benzene at 2°C - 8°C in a closed container , or in a cool, dry place for long-term storage . In contrast, the regioisomer 1-bromo-2-(2,2-difluoroethyl)benzene is typically stored at room temperature . This discrepancy in storage recommendations suggests differences in thermal stability or reactivity at ambient temperatures, which may impact the compound's shelf life and suitability for long-term stockpiling in discovery or production settings.

Storage Stability Supply chain

High-Value Application Scenarios for (1-Bromo-2,2-difluoroethyl)benzene (CAS 74492-20-9) in Pharmaceutical and Agrochemical Development


Synthesis of Metabolically Stable Alkoxy Bioisosteres in Drug Discovery

The 2,2-difluoroethyl group is a recognized bioisostere for alkoxy and thioether moieties, conferring enhanced metabolic stability by resisting cytochrome P450-mediated oxidation [1]. (1-Bromo-2,2-difluoroethyl)benzene serves as a convenient electrophilic building block for introducing this motif into lead compounds during structure-activity relationship (SAR) studies, as supported by class-level evidence in medicinal chemistry literature [2].

Precursor for Benzylic Cross-Coupling Reactions in Complex Molecule Construction

The benzylic bromine in (1-Bromo-2,2-difluoroethyl)benzene is poised for Pd-catalyzed cross-coupling reactions (e.g., Negishi, Suzuki-Miyaura), enabling the attachment of diverse nucleophiles to the difluoroethylated phenyl scaffold [1]. This reactivity is distinct from aryl bromides and allows for the modular assembly of fluorinated intermediates, a key strategy in modern synthetic chemistry [2].

Agrochemical Intermediate for Fluorinated Heterocycle Synthesis

Patent literature describes the utility of difluoroethyl-containing heterocycles as insecticides, bactericides, and plant-virus-resisting agents [1]. (1-Bromo-2,2-difluoroethyl)benzene can be employed as a starting material or intermediate in the synthesis of such heterocyclic compounds, leveraging the benzylic bromide for nucleophilic displacement or cross-coupling with heterocyclic cores.

Synthesis of gem-Difluorinated Alkylboron Building Blocks

Recent literature highlights the use of (1-Bromo-2,2-difluoroethyl)benzene as a substrate for migratory geminal difluorination, providing access to α- and β-difluorinated alkylboron compounds that were previously challenging to prepare [1]. These products are valuable intermediates for further functionalization via C-B bond transformations in both academic and industrial research settings [2].

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